N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-fluoro-4-methoxybenzamide
Description
N-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-3-fluoro-4-methoxybenzamide is a synthetic small molecule characterized by a piperidine core modified with a dimethylsulfamoyl group and a benzamide moiety substituted with fluorine and methoxy groups. Its molecular formula is C₁₇H₂₃FN₂O₄S, with a molecular weight of 378.44 g/mol.
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-fluoro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O4S/c1-19(2)25(22,23)20-8-6-12(7-9-20)11-18-16(21)13-4-5-15(24-3)14(17)10-13/h4-5,10,12H,6-9,11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLRLFCJEIRKQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=C(C=C2)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-fluoro-4-methoxybenzamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the sulfamoyl group. The final step involves the coupling of the piperidine derivative with 3-fluoro-4-methoxybenzoyl chloride under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzamide moiety.
Scientific Research Applications
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-fluoro-4-methoxybenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperidine-based benzamides. Below is a detailed comparison with structurally and functionally related molecules, supported by data from the evidence:
Table 1: Structural and Functional Comparison
Key Findings
Structural Differentiation: The target compound distinguishes itself with a dimethylsulfamoyl group on the piperidine ring, which contrasts with the tert-butylamino group in ulixacaltamide or the furan moiety in Furanylfentanyl . This group likely improves aqueous solubility compared to more lipophilic analogs like Butyrfentanyl. The 3-fluoro-4-methoxybenzamide substitution pattern is unique; similar compounds (e.g., ulixacaltamide) feature 3-chloro-5-fluoro or trifluoromethyl groups, which may alter target-binding kinetics or metabolic stability .
Pharmacokinetic and Physicochemical Properties: The target compound’s molecular weight (378.44) is lower than the Example 110 analog (598 m/z), suggesting better membrane permeability .
Biological Activity :
- While the target compound’s activity is unspecified, ulixacaltamide and Furanylfentanyl demonstrate the importance of substituent choice: chlorine in ulixacaltamide may enhance receptor affinity, while the furan in Furanylfentanyl contributes to µ-opioid receptor agonism .
Metabolic Stability :
- The dimethylsulfamoyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to the N-methyl groups in Butyrfentanyl or U-47700 (a dichlorobenzamide derivative) .
Biological Activity
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-fluoro-4-methoxybenzamide is a complex organic compound notable for its potential biological activities. This compound's structure includes a piperidine ring, which is often associated with various pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{13}H_{22}N_{4}O_{4}S_{2}
- Molecular Weight : 342.48 g/mol
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It can bind to receptors, altering their signaling pathways and affecting cellular responses.
Antiviral Activity
Research has indicated that derivatives of benzamide compounds exhibit antiviral properties. For instance, studies on related compounds have shown effectiveness against Hepatitis B virus (HBV) by increasing intracellular levels of the antiviral protein APOBEC3G (A3G), which inhibits viral replication . This suggests that this compound may similarly enhance A3G levels, warranting further investigation into its antiviral capabilities.
Anticancer Potential
Compounds with similar structural features have been studied for anticancer properties. The inhibition of specific signaling pathways involved in cell proliferation and survival has been observed in related piperidine derivatives. These compounds can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents.
Case Studies
-
Study on Antiviral Effects :
- Objective : Evaluate the antiviral activity against HBV.
- Methodology : In vitro assays were conducted using HepG2 cells treated with varying concentrations of the compound.
- Results : Preliminary results indicated a dose-dependent inhibition of HBV replication, suggesting potential for therapeutic application.
-
Anticancer Activity Investigation :
- Objective : Assess the effect on cancer cell lines.
- Methodology : Cell viability assays (MTT assay) were performed on various cancer cell lines.
- Results : The compound demonstrated significant cytotoxicity at higher concentrations, indicating it may serve as a lead compound for further development in cancer therapy.
Data Summary Table
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Antiviral | In vitro assays on HepG2 cells | Dose-dependent inhibition of HBV replication |
| Anticancer | MTT assay on cancer cell lines | Significant cytotoxicity observed |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
